molecular formula C9H15N B3184209 2,3,4,4a,5,6,7,8-octahydroquinoline CAS No. 1074-06-2

2,3,4,4a,5,6,7,8-octahydroquinoline

Cat. No.: B3184209
CAS No.: 1074-06-2
M. Wt: 137.22 g/mol
InChI Key: CHNGBZJSFRNNKJ-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinoline, where the aromatic ring is partially hydrogenated, resulting in a saturated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6,7,8-octahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.

Another method involves the cyclization of appropriate precursors. For example, the reaction of cyclohexanone with ammonia or primary amines under acidic conditions can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert quinoline to its hydrogenated form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Electrophilic substitution reactions can occur on the nitrogen atom or the carbon atoms of the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amines.

    Substitution: Halogenated octahydroquinoline derivatives.

Scientific Research Applications

2,3,4,4a,5,6,7,8-octahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6,7,8-octahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which is fully aromatic.

    Decahydroquinoline: A fully saturated derivative.

    Tetrahydroquinoline: A partially hydrogenated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,5,6,7,8-octahydroquinoline.

Uniqueness

This compound is unique due to its specific degree of hydrogenation, which imparts distinct chemical and physical properties. Its partially saturated structure allows for a balance between stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1074-06-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8-octahydroquinoline

InChI

InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2

InChI Key

CHNGBZJSFRNNKJ-UHFFFAOYSA-N

SMILES

C1CCC2=NCCCC2C1

Canonical SMILES

C1CCC2=NCCCC2C1

Origin of Product

United States

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